
4-ethyl-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethyl-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H23N5O4 and its molecular weight is 373.413. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds with furan and pyrazole moieties, such as the one you’ve mentioned, have been studied for their antimicrobial properties . The presence of these functional groups can interact with bacterial cell walls and inhibit the growth of microorganisms. This compound could be synthesized and tested against a range of bacteria and fungi to evaluate its effectiveness as an antimicrobial agent.
Antifungal Applications
Similar to its antimicrobial potential, the compound’s structure indicates possible antifungal activity. By disrupting fungal cell membrane integrity or interfering with essential enzymes within fungal cells, this compound could serve as a lead for developing new antifungal medications .
Anticancer Research
The pyrazole ring, in particular, is known for its anticancer properties. It can act on various pathways involved in cancer cell proliferation and survival. Research could focus on synthesizing derivatives of this compound and screening them for activity against cancer cell lines .
Anti-inflammatory Properties
Compounds containing both furan and pyrazole rings have shown anti-inflammatory activity in previous studies. They can inhibit the production of pro-inflammatory cytokines and mediators, making them potential candidates for anti-inflammatory drugs .
Enzyme Inhibition
The structural complexity of this compound suggests it could fit into the active sites of certain enzymes, acting as an inhibitor. This application could be particularly relevant in the design of drugs targeting enzymes that are overactive in diseases such as hypertension or diabetes .
Neuropharmacological Effects
Pyrazole derivatives have been associated with various neuropharmacological effects, including anticonvulsant and antidepressant activities. This compound could be explored for its potential effects on the central nervous system, possibly leading to new treatments for neurological disorders .
properties
IUPAC Name |
4-ethyl-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-4-21-9-10-22(17(25)16(21)24)18(26)19-7-8-23-13(3)15(12(2)20-23)14-6-5-11-27-14/h5-6,11H,4,7-10H2,1-3H3,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTGJUGOHUOTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCN2C(=C(C(=N2)C)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

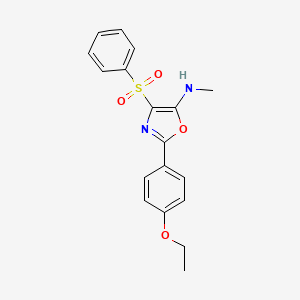
![N-(2-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)
![N-[3-[2-(5-bromo-3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]ethanesulfonamide](/img/structure/B2871199.png)
![2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2871203.png)
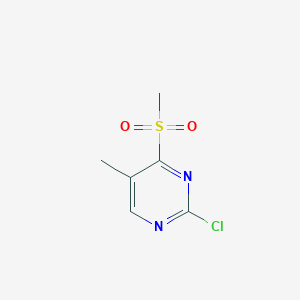
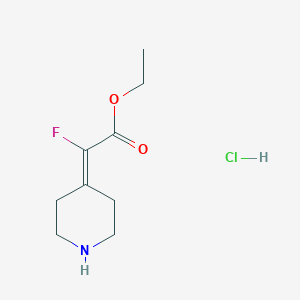
![[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride](/img/structure/B2871210.png)
![1-[(E)-(hydroxyimino)methyl]naphthalen-2-ol](/img/structure/B2871211.png)
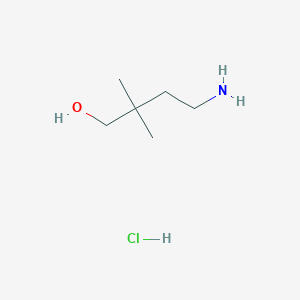
![6-(6-fluoro-2-pyridinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2871213.png)
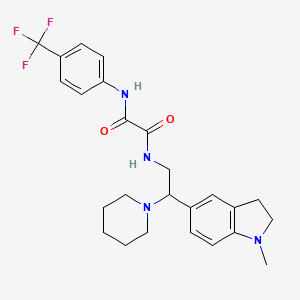
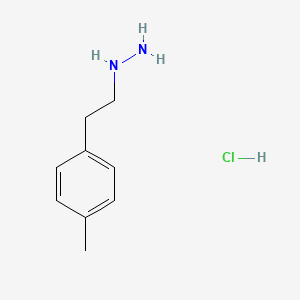
![5,6-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2871217.png)
